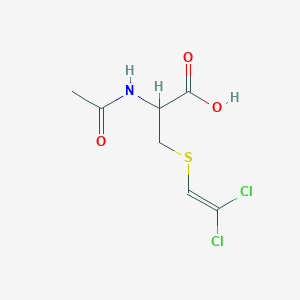
N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 is a specialized compound used primarily in scientific research. It is a metabolite of trichloroethylene, a chemical commonly used in industrial applications. The compound is characterized by its molecular formula C7H9Cl2NO3S and a molecular weight of 258.12 .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis generally follows similar principles to laboratory methods but on a larger scale, with enhanced purification steps to ensure high purity .
化学反应分析
Types of Reactions
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions often require controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .
科学研究应用
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of trichloroethylene metabolism.
Biology: Employed in studies investigating the biological effects of trichloroethylene and its metabolites.
Medicine: Utilized in toxicology research to understand the impact of trichloroethylene exposure on human health.
作用机制
The mechanism of action of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 involves its role as a metabolite of trichloroethylene. It interacts with various molecular targets and pathways, including:
Enzyme Inhibition: It can inhibit specific enzymes involved in the metabolism of trichloroethylene.
Cellular Pathways: It affects cellular pathways related to detoxification and oxidative stress.
相似化合物的比较
Similar Compounds
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine: The non-labeled version of the compound.
N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine: A similar compound with slight structural differences.
Uniqueness
This compound-13C,d3 is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and metabolic research. This isotopic labeling allows for more precise tracking and analysis in various scientific applications .
属性
分子式 |
C7H9Cl2NO3S |
|---|---|
分子量 |
258.12 g/mol |
IUPAC 名称 |
2-acetamido-3-(2,2-dichloroethenylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13) |
InChI 键 |
VDYGORWCAPEHPX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CSC=C(Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)
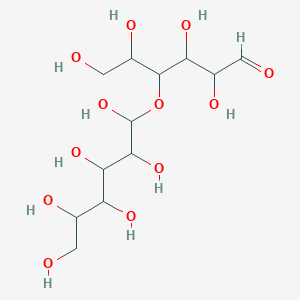
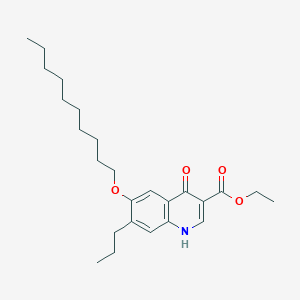

![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324127.png)
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)
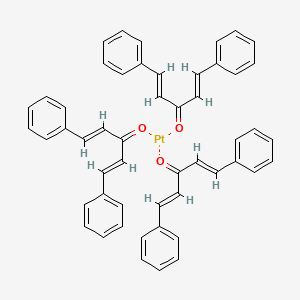
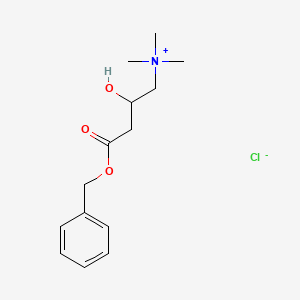
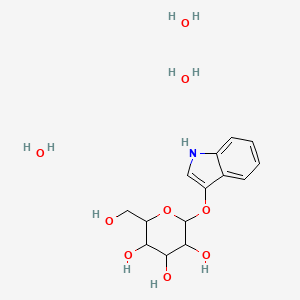

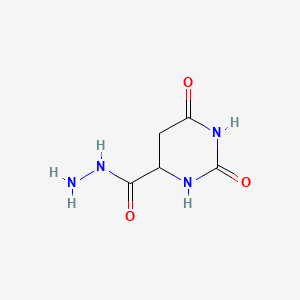

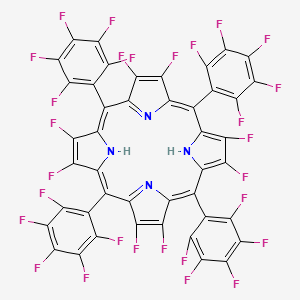
![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)
